5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a nitrophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired thiadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Hydrogen peroxide, acetic acid as a solvent.
Major Products Formed
Reduction: 5-(3-Aminophenyl)-1,3,4-thiadiazol-2-amine.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
Scientific Research Applications
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential antimicrobial, antifungal, and anticancer activities. The compound’s ability to inhibit specific enzymes or interact with biological targets makes it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties. Its incorporation into polymers or nanomaterials can enhance their performance.
Biological Studies: It serves as a probe or marker in various biological assays to study enzyme activities, protein interactions, and cellular processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with the nitro group in a different position.
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with the nitro group in the para position.
5-(3-Aminophenyl)-1,3,4-thiadiazol-2-amine: The nitro group is reduced to an amino group.
Uniqueness
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The presence of the nitro group in the meta position can lead to different electronic and steric effects compared to its ortho or para counterparts, making it a distinct compound with unique properties and applications.
Properties
IUPAC Name |
5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTFBFZCUYGFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292480 | |
Record name | 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833-47-6 | |
Record name | 833-47-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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